molecular formula C12H14N2S B8288327 Dimethyl({[5-(pyridin-3-yl)thiophen-2-yl]methyl})amine

Dimethyl({[5-(pyridin-3-yl)thiophen-2-yl]methyl})amine

Cat. No.: B8288327
M. Wt: 218.32 g/mol
InChI Key: JWRCUDVXZUHOJA-UHFFFAOYSA-N
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Description

Dimethyl({[5-(pyridin-3-yl)thiophen-2-yl]methyl})amine is a useful research compound. Its molecular formula is C12H14N2S and its molecular weight is 218.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

N,N-dimethyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine

InChI

InChI=1S/C12H14N2S/c1-14(2)9-11-5-6-12(15-11)10-4-3-7-13-8-10/h3-8H,9H2,1-2H3

InChI Key

JWRCUDVXZUHOJA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(S1)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 13 (90 mg, 0.48 mmol) was added a solution of dimethylamine (2.9 M, 0.99 mL, 2.85 mmol) in anhydrous CH3OH, a solution of HCl (4.0 M, 0.24 mL, 0.95 mmol) in anhydrous 1,4-dioxane and sodium cyanoborohydride (30 mg, 0.48 mmol). The flask was purged with argon and stirred under an atmosphere of argon at room temperature for 24 h. The solution was adjusted to pH 2 with conc. HCl and the solvent was removed in vacuo. The residue was dissolved in water, washed with Et2O (3×10 mL), adjusted to pH 10 with NaOH(aq) (10 N), extracted with Et2O (3×20 mL), dried (Na2SO4), filtered and the solvent was removed in vacuo. The crude material was chromatographed on silica gel (CH3OH/CHCl3, 2.5/97.5, Rf=0.15) to afford the title compound 42 (57 mg, 55% yield) as a yellow oil: 1H NMR (CDCl3) δ 8.85 (br s, 1H), 8.48 (m, 1H), 7.82 (m, 1H), 7.28 (m, 1H), 7.21 (d, J=3.7 Hz, 1H), 6.91 (d, J=3.5 Hz, 1H), 3.65 (s, 2H) 2.31 (s, 6H); LRMS (ESI) m/z calcd for C12H15N2S [M+H]+ 219. found 219; m/z calcd for C10H8NS [M−N(CH3)2]+ 174. found 174; HRMS (ESI) m/z calcd for C12H15N2S [M+H]+ 219.0956. found 219.0955; HPLC>99% (tR=8.90 min, 55 (A):45 (B): 0.009 (C); tR=6.28 min, 55 (A):45 (B): 0.018 (C)).
Name
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
0.99 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Quantity
30 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
55%

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